1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine is a chemical compound with significant relevance in scientific research. Its molecular formula is C16H28BNO2, and it has a molecular weight of 277.21 g/mol. The compound is categorized under boron-containing compounds, specifically featuring a dioxaborolane moiety, which is known for its utility in organic synthesis and medicinal chemistry.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine belongs to the class of organic compounds that include nitrogen and boron. It is primarily classified as a boronic acid derivative due to the presence of the dioxaborolane group. This classification highlights its potential applications in cross-coupling reactions and as a building block in organic synthesis.
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine typically involves multi-step synthetic routes that incorporate both cyclohexene derivatives and boron-containing reagents. The process may include the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Inert atmospheres are often used to prevent oxidation or hydrolysis of sensitive intermediates.
The molecular structure of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine can be represented using various structural notations:
C1CN(CC1)CCOc2ccc(cc2)c3c(c4ccccc4)c5c(ncnc5NCC6SCCS6)n3
This notation encapsulates the entire structure including rings and substituents.
The compound has a boiling point that is not readily available in the literature but is expected to be relatively high due to its complex structure. The solubility profile typically indicates moderate solubility in organic solvents.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine can participate in various chemical reactions typical for boron-containing compounds:
The reactivity of this compound can be influenced by factors such as steric hindrance from the tetramethyl groups and electronic effects from the dioxaborolane unit.
The mechanism by which 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine exerts its effects in chemical reactions generally involves:
Quantitative analyses often involve measuring reaction yields and rates under various conditions to optimize synthetic pathways.
The physical properties include:
Chemical properties encompass:
Relevant data regarding melting point or specific heat capacity may not be extensively documented but can be inferred from similar compounds.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine has diverse applications including:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: